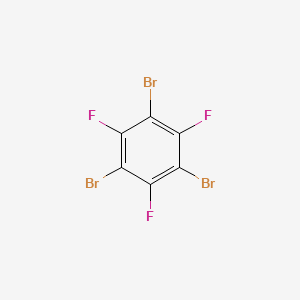

1,3,5-tribromo-2,4,6-trifluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tribromo-2,4,6-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Br3F3/c7-1-4(10)2(8)6(12)3(9)5(1)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWXXOBRXUWWSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)F)Br)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Br3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178346 | |

| Record name | Benzene, 1,3,5-tribromo-2,4,6-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2368-49-2 | |

| Record name | Benzene, 1,3,5-tribromo-2,4,6-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002368492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3,5-tribromo-2,4,6-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-TRIBROMO-2,4,6-TRIFLUORO-BENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3,5-Tribromo-2,4,6-trifluorobenzene: Synthesis, Properties, and Applications

Introduction

1,3,5-Tribromo-2,4,6-trifluorobenzene is a highly halogenated aromatic compound with the chemical formula C₆Br₃F₃. Its symmetrical structure, featuring alternating bromine and fluorine atoms on the benzene ring, imparts unique electronic properties and reactivity, making it a valuable intermediate in various fields of chemical synthesis. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic signature, reactivity, and potential applications, with a particular focus on its utility for researchers, scientists, and professionals in drug development. The strategic placement of both highly electronegative fluorine atoms and bulky, polarizable bromine atoms makes this molecule an intriguing building block for the construction of complex molecular architectures with tailored properties.

Physicochemical Properties

This compound is a solid at room temperature with a defined melting point. The key physicochemical properties are summarized in the table below.[1]

| Property | Value |

| CAS Number | 2368-49-2[1] |

| Molecular Formula | C₆Br₃F₃[1] |

| Molecular Weight | 368.77 g/mol [1] |

| Appearance | Solid |

| Melting Point | 98.0-99.0 °C[1] |

| Boiling Point | 226.6 ± 35.0 °C at 760 mmHg[1] |

| Purity | ≥98% (commercially available)[1] |

| Storage Temperature | 4°C[1] |

Synthesis of this compound

The most plausible synthetic route to this compound is through the direct electrophilic bromination of 1,3,5-trifluorobenzene. The fluorine atoms are strongly deactivating and ortho-, para-directing; however, with a strong Lewis acid catalyst, the electron-rich positions of the benzene ring can be substituted. Due to the symmetrical nature of the starting material, a single tribrominated product is expected.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

To a solution of 1,3,5-trifluorobenzene in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride), a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃), is added.The mixture is cooled in an ice bath, and a solution of bromine (Br₂) in the same solvent is added dropwise with stirring.The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material and the formation of the product.Upon completion, the reaction is quenched with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to remove excess bromine.The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Causality Behind Experimental Choices:

-

Solvent: An inert solvent is chosen to dissolve the reactants without participating in the reaction.

-

Lewis Acid Catalyst: FeBr₃ is a common and effective catalyst for electrophilic bromination. It polarizes the Br-Br bond, making the bromine a stronger electrophile.

-

Temperature Control: The reaction is typically carried out at a low temperature to control the exothermicity of the reaction and to minimize the formation of by-products.

-

Quenching: The use of a reducing agent is crucial to safely neutralize the unreacted bromine, which is a hazardous and corrosive substance.

-

Purification: Recrystallization is a standard technique for purifying solid organic compounds, taking advantage of differences in solubility between the desired product and impurities.

Spectroscopic Analysis

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.

| Spectroscopic Data | Expected Observations |

| ¹H NMR | No signals are expected due to the absence of hydrogen atoms. |

| ¹³C NMR | Two signals are expected due to the symmetry of the molecule: one for the carbon atoms bonded to bromine and one for the carbon atoms bonded to fluorine. The signals will show splitting due to C-F coupling. |

| ¹⁹F NMR | A single resonance is expected due to the chemical equivalence of the three fluorine atoms. This signal may show coupling to the adjacent bromine and carbon atoms. |

| FT-IR (cm⁻¹) | Characteristic absorptions for C-F and C-Br stretching, as well as aromatic C=C stretching vibrations. A study has reported the FT-IR and FT-Raman spectra of this compound.[2] |

| Mass Spec (m/z) | The molecular ion peak (M⁺) should be observed at m/z 366, 368, 370, and 372 with a characteristic isotopic pattern due to the presence of three bromine atoms. |

A database entry confirms the availability of NMR and MS spectra for this compound.[3]

Reactivity and Chemical Transformations

The reactivity of this compound is governed by the electronic and steric effects of the halogen substituents. The fluorine atoms are strongly electron-withdrawing, making the aromatic ring electron-deficient and generally resistant to further electrophilic substitution. Conversely, the bromine atoms are good leaving groups in nucleophilic aromatic substitution and can participate in various cross-coupling reactions.

Potential Reaction Pathways

Caption: Potential reaction pathways for this compound.

-

Cross-Coupling Reactions: The C-Br bonds can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of various aryl, vinyl, or alkynyl groups. This is a powerful strategy for the construction of complex molecular frameworks.

-

Buchwald-Hartwig Amination: The C-Br bonds can be converted to C-N bonds via Buchwald-Hartwig amination, providing access to highly substituted anilines.

-

Lithium-Halogen Exchange: The bromine atoms can undergo lithium-halogen exchange with organolithium reagents (e.g., n-butyllithium) to generate a highly reactive aryllithium species. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

-

Nucleophilic Aromatic Substitution: While the electron-deficient ring is activated towards nucleophilic attack, the steric hindrance from the bulky bromine atoms may influence the regioselectivity and reaction rates.

Applications in Research and Drug Development

The unique substitution pattern of this compound makes it a valuable building block in several areas of research and development.

-

Medicinal Chemistry: As a synthetic intermediate, it can be used to introduce a 2,4,6-trifluorophenyl moiety into drug candidates. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of the final molecule. The bromine atoms serve as versatile handles for further functionalization through cross-coupling reactions, enabling the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies. While specific examples for this exact molecule are not prevalent in the immediate literature, the use of similar polyhalogenated building blocks is a common strategy in drug discovery.

-

Materials Science: The high degree of halogenation and the rigid aromatic core suggest potential applications in the synthesis of novel materials. For instance, it could be used as a monomer or cross-linking agent in the preparation of flame-retardant polymers or materials with specific electronic or optical properties. The analogous compound, 1,3,5-tribromo-2,4,6-trimethyl-benzene, has shown promise in the development of superhydrophobic surfaces.[4]

-

Agrochemicals: Similar to its applications in pharmaceuticals, this compound can serve as a precursor for the synthesis of new pesticides and herbicides.[4] The introduction of fluorine and bromine atoms can significantly impact the biological activity and environmental persistence of these agrochemicals.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing).[1]

-

Personal Protective Equipment (PPE): It is recommended to wear safety glasses, gloves, and a lab coat when handling this compound. Work should be conducted in a well-ventilated fume hood.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- Exploring 1,3,5-Tribromo-2,4,6-Trimethyl-Benzene: Properties and Applic

-

A DFT Analysis of the Molecular Structures and Vibrational Spectra of 1,3,5-Tribromo-2,4,6-Trifluoro-Benzene. ResearchGate. ([Link])

-

1,3,5-Tribromo-2,4,6-trifluoro-benzene. SpectraBase. ([Link])

Sources

spectroscopic data of 1,3,5-tribromo-2,4,6-trifluorobenzene (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 1,3,5-Tribromo-2,4,6-trifluorobenzene

Introduction

This compound is a polyhalogenated aromatic compound with the chemical formula C₆Br₃F₃.[1] Its highly substituted and symmetric nature presents a unique spectroscopic profile, making it an excellent case study for researchers, scientists, and professionals in drug development and materials science. The precise characterization of such molecules is fundamental to understanding their reactivity, purity, and suitability for various applications, from synthetic building blocks to advanced materials.[2][3]

This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The discussion moves beyond a simple presentation of data, delving into the structural rationale for the observed spectra and providing field-proven experimental protocols for data acquisition.

Molecular Structure and Symmetry: The Foundation of Spectroscopic Signatures

The structure of this compound is defined by a benzene ring with alternating bromine and fluorine substituents. This substitution pattern imparts a high degree of symmetry to the molecule. From a spectroscopic perspective, this symmetry is critical because it renders certain atoms and bonds chemically equivalent.

-

Chemical Equivalence: There are only two unique carbon environments in the aromatic ring: the three carbons bonded to bromine and the three carbons bonded to fluorine.

-

Fluorine Equivalence: All three fluorine atoms are chemically equivalent.

-

Hydrogen Absence: The molecule is fully substituted, containing no hydrogen atoms.

This equivalence dictates that the number of signals in certain spectra, particularly NMR, will be fewer than the total number of atoms, providing a powerful first-pass confirmation of the substitution pattern.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹³C and ¹⁹F NMR are the relevant techniques.

¹³C NMR Spectroscopy

Theoretical Prediction: Based on the molecule's symmetry, the six aromatic carbons are divided into two chemically equivalent sets. Therefore, the proton-decoupled ¹³C NMR spectrum is predicted to show only two distinct signals.

Data Interpretation: The actual spectral data confirms this prediction. The two signals represent the carbon atoms bonded to fluorine (C-F) and the carbon atoms bonded to bromine (C-Br). The significant electronegativity differences between fluorine and bromine, and their differing abilities to engage in resonance, result in distinct chemical shifts for these two carbon environments.

¹⁹F NMR Spectroscopy

Theoretical Prediction: The three fluorine atoms are chemically equivalent due to the molecule's threefold axis of symmetry. Consequently, the ¹⁹F NMR spectrum is expected to display a single resonance.

Data Interpretation: ¹⁹F NMR is highly sensitive, and its large chemical shift range makes it excellent for identifying fluorine-containing compounds.[4][5] The spectrum of this compound shows a single sharp peak, confirming the symmetrical arrangement of the three fluorine atoms. The absence of coupling to protons simplifies the spectrum to a singlet.

Caption: Logic for predicting NMR signals based on molecular symmetry.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 10-20 mg of solid this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) are excellent choices due to their ability to dissolve a wide range of organic compounds.

-

Solvent Choice Rationale: Deuterated solvents are used to avoid large, interfering solvent signals in ¹H NMR.[6] Although this molecule has no protons, using standard deuterated solvents is best practice as modern spectrometers use the deuterium signal for frequency locking, which stabilizes the magnetic field.

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹³C NMR Acquisition:

-

Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Parameters: Set a spectral width appropriate for aromatic carbons (e.g., 0-200 ppm). Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

-

¹⁹F NMR Acquisition:

-

Experiment: Standard ¹⁹F experiment, typically proton-decoupled although not strictly necessary here.

-

Parameters: ¹⁹F has a very wide chemical shift range, so ensure the spectral width is adequate (e.g., +50 to -250 ppm).[4] ¹⁹F is a high-sensitivity nucleus, so fewer scans are typically required compared to ¹³C.[4]

-

Referencing: Chemical shifts are referenced relative to an external standard, commonly CFCl₃ (0 ppm).[5][7]

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups and overall structure.[8]

Interpretation of the IR Spectrum

The IR spectrum of this compound is characterized by several key absorption bands. A study combining experimental FT-IR with theoretical density functional theory (DFT) calculations provides a detailed assignment of these vibrational modes.[9]

-

C-F Stretching: Strong absorption bands associated with carbon-fluorine stretching are expected in the 1100-1400 cm⁻¹ region. The high electronegativity of fluorine results in a large dipole moment change during vibration, leading to intense IR signals.

-

Aromatic C=C Stretching: Vibrations of the benzene ring typically appear in the 1400-1600 cm⁻¹ region.

-

C-Br Stretching: Carbon-bromine stretching vibrations are found at lower wavenumbers, typically in the 500-700 cm⁻¹ range.

Table 1: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| ~1400 - 1600 | Aromatic C=C ring stretching | Medium-Strong |

| ~1100 - 1400 | C-F stretching | Strong |

| ~500 - 700 | C-Br stretching | Medium |

Note: Exact peak positions can be found in dedicated studies.[9][10]

Experimental Protocol: IR Data Acquisition

Since the compound is a solid, two primary methods are recommended for obtaining a high-quality IR spectrum.[11]

Method A: KBr Pellet Technique [12]

-

Preparation: Gently grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle. KBr is used because it is transparent in the mid-IR range.[12]

-

Pressing: Transfer the fine powder into a pellet die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.

-

Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty spectrometer should be run first.

Method B: Attenuated Total Reflectance (ATR) [8]

-

Setup: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. Run a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Analysis: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[12] Acquire the spectrum. This method is often preferred for its speed and lack of sample preparation.[11][13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Analysis of the Mass Spectrum

Molecular Ion (M⁺): The molecular weight of C₆Br₃F₃ is approximately 368.77 g/mol .[14] However, the most critical feature is the isotopic pattern caused by bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~51:49 ratio).[15] A molecule containing three bromine atoms will therefore exhibit a characteristic cluster of peaks for the molecular ion:

-

M⁺: Contains three ⁷⁹Br atoms.

-

[M+2]⁺: Contains two ⁷⁹Br and one ⁸¹Br.

-

[M+4]⁺: Contains one ⁷⁹Br and two ⁸¹Br.

-

[M+6]⁺: Contains three ⁸¹Br atoms.

The relative intensities of this cluster will be approximately 1:3:3:1 , providing definitive evidence for the presence of three bromine atoms.

Fragmentation Pattern: Under electron ionization (EI), the molecular ion can fragment. For polyhalogenated aromatic compounds, a common fragmentation pathway is the sequential loss of halogen atoms.

-

Loss of Br: A significant fragment will correspond to the loss of a bromine radical ([M-Br]⁺). This will also appear as an isotopic cluster.

-

Further Fragmentation: Subsequent losses of Br or other small neutral molecules can occur. The stability of the aromatic ring means that the ring structure itself is often preserved in major fragments.

Caption: A plausible EI-MS fragmentation pathway for the title compound.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electron Ionization (EI) is the standard technique for this type of volatile and thermally stable small molecule. EI typically uses 70 eV electrons, which creates positive radical ions (M⁺•) and induces reproducible fragmentation.[16]

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).[17]

-

Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

-

Data Acquisition:

-

Mass Range: Scan a mass range sufficient to cover the molecular ion and expected fragments (e.g., m/z 50-500).

-

Analysis: Analyze the resulting spectrum for the molecular ion cluster and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a C₆Br₃F₃ species to confirm the elemental composition.

-

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in combining data from multiple techniques. For this compound:

-

MS confirms the molecular weight and the presence of three bromine atoms via the unique isotopic pattern.

-

NMR confirms the high symmetry of the substitution pattern, showing only two types of carbons and one type of fluorine.

-

IR provides the molecular "fingerprint," confirming the presence of C-F, C-Br, and aromatic C=C bonds.

Together, these three techniques provide unambiguous evidence for the structure and purity of this compound, leaving no doubt as to its identity.

Conclusion

The spectroscopic analysis of this compound serves as a textbook example of structure elucidation. Its high symmetry simplifies the NMR spectra to a few distinct signals, while the presence of three bromine atoms creates an unmistakable isotopic signature in the mass spectrum. The infrared spectrum complements this data by identifying the key vibrational modes of the functional groups present. This guide provides the foundational data and experimental methodologies necessary for researchers to confidently identify and characterize this and similar polyhalogenated aromatic systems.

References

-

University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

-

Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

-

Al-Obaidi, F., Al-Asadi, A., & Al-Janabi, A. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. PubMed. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

ResearchGate. (2017, March). A DFT Analysis of the Molecular Structures and Vibrational Spectra of 1,3,5-Tribromo-2,4,6-Trifluoro-Benzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental FTIR spectra of 1,3,5-tribromo-2,4,6-trifluoro-benzene. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). 1,3,5-Tribromo-2,4,6-trifluoro-benzene. SpectraBase. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

ACS Publications. (2021, August 17). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Retrieved from [Link]

-

MDPI. (2022, January 24). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzene, 1,3,5-tribromo-. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

PubChem. (n.d.). 1,3,5-Trifluoro-2,4,6-triiodobenzene. Retrieved from [Link]

-

ACS Publications. (2025, December 30). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. Retrieved from [Link]

-

Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

-

PubChem. (n.d.). 1,3,5-Trifluorobenzene. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

-

National Institutes of Health. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,3,5-tribromo-. WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1,3,5-Trifluorobenzene. WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.

-

ResearchGate. (n.d.). Molecular peaks of bromide compounds. Retrieved from [Link]

-

Agilent. (2024, April 29). Analysis of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking Water. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

-

Royal Society of Chemistry. (1950). Infra-red and Raman spectra of 1 : 3 : 5-trifluorobenzene. Discussions of the Faraday Society. Retrieved from [Link]

-

Truman State University. (n.d.). NMR Solvent Properties. Retrieved from [Link]

-

PubChem. (n.d.). Benzene, 1,3,5-tribromo-2,4,6-trifluoro-. Retrieved from [Link]

-

PubMed. (2019, May 16). Study of Benzene Fragmentation, Isomerization, and Growth Using Microwave Spectroscopy. Retrieved from [Link]

-

YouTube. (2021, March 3). 38a: Spectroscopy of benzene derivatives. Retrieved from [Link]

-

DTIC. (1953, February 2). LARGE SCALE LABORATORY PREPARATION OF 1,3,5-TRINITRO-2,4,6- TRIBROMOBENZENE. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemscene.com [chemscene.com]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 7. colorado.edu [colorado.edu]

- 8. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. jascoinc.com [jascoinc.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. edinst.com [edinst.com]

- 14. 1,3,5-TRIBROMO-2,4,6-TRIFLUORO-BENZENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 15. savemyexams.com [savemyexams.com]

- 16. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Anticipated Crystal Structure of 1,3,5-Tribromo-2,4,6-trifluorobenzene

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The Unresolved Structure and a Path Forward

1,3,5-Tribromo-2,4,6-trifluorobenzene (TBTFB) is a halogenated aromatic compound with potential applications in materials science and as a building block in organic synthesis. A comprehensive understanding of its solid-state structure is paramount for predicting its physical properties and its behavior in various applications. However, as of the latest searches of the Cambridge Structural Database (CSD) and other crystallographic repositories, a definitive, experimentally determined single-crystal X-ray structure of TBTFB has not been publicly reported.

This guide, therefore, serves a dual purpose. Firstly, it provides a comprehensive overview of the anticipated crystal structure of TBTFB, grounded in the analysis of closely related halogenated benzenes. Secondly, it offers a detailed, field-proven protocol for the determination of its crystal structure, from crystal growth to data refinement. This document is designed to be a practical resource for researchers seeking to elucidate the structure of TBTFB and similar compounds.

Molecular Properties and Synthesis

This compound is a solid with the molecular formula C₆Br₃F₃ and a molecular weight of 368.77 g/mol .[1] Its chemical structure is characterized by a benzene ring symmetrically substituted with alternating bromine and fluorine atoms.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2368-49-2 | [1] |

| Molecular Formula | C₆Br₃F₃ | [1] |

| Molecular Weight | 368.77 | [1] |

| Physical Form | Solid | |

| Melting Point | 98.0-99.0 °C | |

| Boiling Point | 226.6 ± 35.0 °C at 760 mmHg |

The synthesis of symmetrically substituted halogenated benzenes can be challenging. While specific synthetic routes for TBTFB are not detailed in readily available literature, analogous compounds are often prepared via multistep processes involving halogenation of substituted anilines followed by diazotization and deamination.

Predicted Crystal Packing and Intermolecular Interactions

The crystal packing of TBTFB is expected to be dominated by two key non-covalent interactions: halogen bonding and π-π stacking. The interplay between these forces will dictate the final crystal lattice.

The Role of Halogen Bonding

Halogen bonding is a highly directional, non-covalent interaction between a region of positive electrostatic potential on a covalently bonded halogen atom (the σ-hole) and a Lewis base.[2] In the case of TBTFB, the bromine atoms are expected to act as halogen bond donors. The electron-withdrawing fluorine atoms will enhance the positive character of the σ-holes on the bromine atoms, making them potent halogen bond donors. The likely halogen bond acceptors in a pure TBTFB crystal would be the fluorine atoms or the π-system of an adjacent benzene ring.

Based on the structures of related compounds like 1,3,5-trifluoro-2,4,6-triiodobenzene, we can anticipate the formation of robust halogen-bonded networks. These interactions are crucial in crystal engineering for creating predictable supramolecular assemblies.

π-π Stacking Interactions

The planar, aromatic core of TBTFB suggests that π-π stacking interactions will also play a significant role in the crystal packing. These interactions, arising from the electrostatic and dispersive forces between the electron clouds of adjacent benzene rings, will likely lead to the formation of columnar or layered structures. The presence of bulky bromine atoms may lead to an offset or slipped-stack arrangement to minimize steric hindrance.

Experimental Protocol for Crystal Structure Determination

The following section provides a detailed workflow for obtaining a publication-quality crystal structure of this compound.

Crystal Growth Methodology

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. The choice of solvent and crystallization technique is critical.

Protocol for Slow Evaporation Crystallization:

-

Solvent Screening: Begin by testing the solubility of TBTFB in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, chloroform, ethyl acetate, acetone, methanol).

-

Preparation of a Saturated Solution: Prepare a nearly saturated solution of TBTFB in a suitable solvent at room temperature or with gentle heating.

-

Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks. Place the vial in a vibration-free environment.

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop and coat them in a cryoprotectant (e.g., Paratone-N oil) to prevent solvent loss and protect them from the cold nitrogen stream during data collection.

Diagram 1: Experimental Workflow for Crystal Structure Determination

Caption: Workflow from crystal growth to final structure validation.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection: Collect diffraction data using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source and a CCD or CMOS detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. A full sphere of data should be collected using a combination of ω and φ scans.

Structure Solution and Refinement

-

Data Integration and Scaling: Process the raw diffraction images to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.

-

Space Group Determination: Determine the crystal system and space group from the systematic absences in the diffraction data.

-

Structure Solution: Solve the crystal structure using direct methods or Patterson methods. The heavy bromine atoms should be easily located.

-

Structure Refinement: Refine the structural model by least-squares methods against the experimental data. Locate the lighter carbon and fluorine atoms from the difference Fourier map. Refine all atoms anisotropically.

-

Validation: Validate the final structure using software like PLATON or CheckCIF to ensure the model is chemically reasonable and fits the data well.

Anticipated Molecular and Crystal Structure Data

While the experimental data is not yet available, we can predict some of the key crystallographic parameters based on related structures and computational modeling.

Table 2: Predicted Crystallographic and Geometric Parameters for this compound

| Parameter | Predicted Value/Range | Comments |

| Crystal System | Monoclinic or Orthorhombic | These are common for substituted benzenes. |

| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) | Likely due to the molecule's symmetry. |

| C-Br Bond Length | ~1.88 - 1.92 Å | Typical for brominated aromatic rings. |

| C-F Bond Length | ~1.33 - 1.36 Å | Typical for fluorinated aromatic rings. |

| C-C Bond Length | ~1.38 - 1.40 Å | Aromatic C-C bond. |

| Intermolecular Br···F Distance | < 3.27 Å (sum of vdW radii) | Indicative of halogen bonding. |

| Interplanar Distance (π-π) | ~3.4 - 3.8 Å | Indicative of π-π stacking. |

Diagram 2: Key Intermolecular Interactions in the Predicted Crystal Structure

Caption: Anticipated halogen bonding and π-π stacking.

Conclusion and Outlook

The crystal structure of this compound remains an open question in the field of chemical crystallography. This guide has outlined the anticipated structural features, drawing on established principles of halogen bonding and π-π stacking observed in analogous compounds. The provided experimental protocol offers a clear and robust pathway for researchers to successfully determine this unresolved structure. The elucidation of the TBTFB crystal structure will provide valuable insights into the supramolecular chemistry of polyhalogenated aromatic compounds and will be a significant contribution to the structural database.

References

-

Molecular structure of 1,3,5-tribromo-2,4,6-trifluoro-benzene - ResearchGate. Available at: [Link]

-

1,3,5-Tri(iodoethynyl)-2,4,6-trifluorobenzene: halogen-bonded frameworks and NMR spectroscopic analysis - PubMed. Available at: [Link]

-

Benzene, 1,3,5-tribromo-2,4,6-trifluoro- - PubChem. Available at: [Link]

-

Experimental FTIR spectra of 1,3,5-tribromo-2,4,6-trifluoro-benzene. - ResearchGate. Available at: [Link]

-

1,3,5-Tribromobenzene - Wikipedia. Available at: [Link]

-

1,3,5-Trifluoro-2,4,6-triiodobenzene - PubChem. Available at: [Link]

-

The Largest Curated Crystal Structure Database - CCDC. Available at: [Link]

-

1,3,5-Trifluoro-2,4,6-triiodobenzene–piperazine (2/1) - PMC - NIH. Available at: [Link]

-

Halogen bonds and π-π Interactions in the crystal structure of 1,3,5-trifluoro-2,4,6-triiodobenzene-N,N-dimethylformamide (1/1), C9H7F3I3NO - ResearchGate. Available at: [Link]

-

1,3,5-Tribromo-2,4,6-trifluoro-benzene - SpectraBase. Available at: [Link]

Sources

physical and chemical properties of 1,3,5-tribromo-2,4,6-trifluorobenzene

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3,5-Tribromo-2,4,6-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This compound is a polyhalogenated aromatic compound with significant potential in synthetic chemistry and materials science. Its unique electronic properties, arising from the symmetric substitution of electron-withdrawing fluorine and bromine atoms on the benzene ring, make it a valuable building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of the known , including its structure, spectroscopic data, and predicted reactivity. Furthermore, potential applications in the field of drug discovery are explored, drawing parallels with other halogenated compounds that have demonstrated utility in medicinal chemistry.

Molecular Structure and Physicochemical Properties

This compound possesses a highly symmetric, planar structure. The benzene ring is substituted with alternating bromine and fluorine atoms, which significantly influences its electronic and steric properties. The strong inductive effect of the fluorine atoms withdraws electron density from the aromatic ring, making it electron-deficient. This electronic characteristic is a key determinant of its reactivity.

Caption: Molecular structure of this compound.

A summary of the key is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₆Br₃F₃ | [1] |

| Molecular Weight | 368.77 g/mol | [1] |

| CAS Number | 2368-49-2 | [1] |

| Physical Form | Solid | |

| Melting Point | 98.0-99.0 °C | |

| Boiling Point (Predicted) | 226.6 ± 35.0 °C at 760 mmHg | |

| Purity | ≥98% | [1] |

| Storage Temperature | 4°C | [1] |

| SMILES | FC1=C(Br)C(F)=C(Br)C(F)=C1Br | [1] |

| InChI Key | QKWXXOBRXUWWSG-UHFFFAOYSA-N |

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the characterization of this compound. A combined experimental and theoretical study has been conducted on its molecular structure and vibrational spectra.[2]

-

Infrared (IR) and Raman Spectroscopy : The FT-IR and FT-Raman spectra of solid this compound have been recorded.[2][3] These techniques are instrumental in identifying the vibrational modes of the C-Br, C-F, and C-C bonds within the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy provides detailed information about the molecular structure. While specific experimental spectra for this compound are available in spectral databases, a theoretical interpretation has also been reported.[2][4] Due to the molecule's symmetry, a single peak would be expected in the ¹³C NMR spectrum for the carbon atoms bonded to bromine and another for those bonded to fluorine. The ¹⁹F NMR would show a single resonance.

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern. A GC-MS spectrum is available for this compound.[4]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the electronic nature of the substituted benzene ring and the presence of carbon-bromine bonds.

Nucleophilic Aromatic Substitution

The high degree of halogenation, particularly with electronegative fluorine atoms, renders the aromatic ring highly electron-deficient. This would theoretically make it susceptible to nucleophilic aromatic substitution (SNAr) reactions, where a potent nucleophile could displace one of the halogen atoms. However, the steric hindrance from the bulky bromine atoms might pose a significant barrier to this type of reaction.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bonds in this compound are prime sites for metal-catalyzed cross-coupling reactions. This is a common and powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds. The reactivity of the related compound, 1-bromo-2,4,6-trifluorobenzene, is primarily governed by the C-Br bond, which is readily activated by transition metal catalysts like palladium.[5] This suggests that this compound could serve as a versatile precursor for the synthesis of complex, symmetrically substituted aromatic compounds through reactions such as:

-

Suzuki Coupling : Reaction with boronic acids to form new C-C bonds.

-

Heck Coupling : Reaction with alkenes.

-

Sonogashira Coupling : Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds.

The trifluorinated nature of the benzene ring is expected to influence the kinetics and thermodynamics of these reactions, potentially leading to improved yields and selectivities compared to non-fluorinated analogues.[5]

Sources

An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine (CAS No. 2368-49-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Pyridine Building Block

2-Amino-5-bromo-4-methylpyridine, registered under CAS number 2368-49-2, is a substituted pyridine derivative that has garnered significant attention as a crucial intermediate in the synthesis of complex molecules.[1][2] Its unique trifunctional structure—featuring a nucleophilic amino group, a reactive bromine atom, and a methyl group—makes it a highly versatile scaffold for developing novel compounds in the pharmaceutical and agrochemical sectors.[1][3] The strategic placement of these functional groups allows for a wide array of chemical transformations, positioning it as a cornerstone in medicinal chemistry for the generation of diverse molecular architectures with significant biological potential.[1]

This guide provides a comprehensive technical overview of 2-Amino-5-bromo-4-methylpyridine, detailing its physicochemical properties, a validated synthesis protocol, its applications in drug discovery and other fields, and essential safety and handling information.

Physicochemical Properties

A clear understanding of the physicochemical properties of 2-Amino-5-bromo-4-methylpyridine is fundamental for its effective use in synthesis and research. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 2368-49-2 | [4] |

| Molecular Formula | C₆H₇BrN₂ | [2][3][4] |

| Molecular Weight | 187.04 g/mol | [2][3][4] |

| Appearance | White or off-white to light yellow/pale yellow crystalline solid.[2][3] | [2][3] |

| Melting Point | 146 - 153 °C | [3][5] |

| Synonyms | 2-Amino-5-bromo-4-picoline, 5-bromo-4-methylpyridin-2-amine | [3][4][6] |

| Solubility | Soluble in methanol.[5] | [5] |

| Storage | Store at 0 - 8 °C.[3] | [3] |

Synthesis Protocol: Electrophilic Bromination

The most common and scalable method for preparing 2-Amino-5-bromo-4-methylpyridine is through the selective electrophilic bromination of 2-Amino-4-methylpyridine.[7] This method is favored for its high yield, selectivity for the 5-position, and relatively mild reaction conditions, which minimizes the formation of isomeric by-products.[8][9]

Reaction Scheme

The synthesis proceeds via an electrophilic aromatic substitution, where the pyridine ring of 2-amino-4-methylpyridine is brominated at the 5-position using N-Bromosuccinimide (NBS) as the brominating agent in a suitable solvent like N,N-Dimethylformamide (DMF).[9]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-5-bromo-4-methylpyridine | 98198-48-2 [chemicalbook.com]

- 6. 2-Amino-5-bromo-4-methylpyridine | 98198-48-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. Page loading... [guidechem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Geometry of 1,3,5-Tribromo-2,4,6-Trifluorobenzene

Introduction: The Significance of a Highly Substituted Aromatic Scaffold

1,3,5-Tribromo-2,4,6-trifluorobenzene is a polysubstituted aromatic compound characterized by a dense arrangement of bulky, electron-rich bromine atoms and highly electronegative fluorine atoms on a benzene core. This unique substitution pattern imparts significant steric and electronic perturbations to the phenyl ring, making its molecular geometry a subject of considerable interest for researchers in medicinal chemistry, materials science, and drug development. Understanding the precise three-dimensional structure of this molecule is paramount for predicting its intermolecular interactions, crystal packing, and ultimately, its utility as a building block in the design of novel therapeutics and functional materials.

This technical guide provides a comprehensive analysis of the molecular geometry of this compound, drawing upon computational studies and spectroscopic data. We will delve into the theoretical underpinnings that govern its structure, present a detailed methodology for its computational analysis, and discuss the implications of its geometric parameters.

Theoretical Framework: A Tug-of-War Between Steric and Electronic Effects

The geometry of a substituted benzene ring is a delicate balance of competing forces. In its unsubstituted form, benzene is perfectly planar with D6h symmetry. However, the introduction of substituents disrupts this symmetry and can lead to significant distortions. In the case of this compound, two primary factors are at play:

-

Steric Hindrance: The bromine atoms are significantly larger than hydrogen atoms, leading to substantial van der Waals repulsion between adjacent bromo and fluoro substituents. This steric crowding can force the substituents out of the plane of the benzene ring and may even induce puckering of the ring itself to alleviate the strain.

-

Electronic Effects: Fluorine is the most electronegative element, and its presence on the benzene ring exerts a strong electron-withdrawing inductive effect. This alters the electron density distribution within the ring and can influence bond lengths and angles. The bromine atoms, while less electronegative than fluorine, also contribute to the electronic environment through both inductive and resonance effects.

The interplay of these steric and electronic effects dictates the final, lowest-energy conformation of the molecule. Computational chemistry provides a powerful tool to model these interactions and predict the equilibrium geometry with a high degree of accuracy.

Computational Analysis of Molecular Geometry

Combined experimental and theoretical studies have been conducted on the molecular structure of this compound.[1] Density Functional Theory (DFT) has emerged as a robust method for accurately predicting the geometric parameters of such molecules.

Computational Method: DFT with B3LYP/6-31++G(d,p)

A widely accepted and effective method for the geometry optimization of halogenated benzenes is the B3LYP functional combined with a Pople-style basis set, such as 6-31++G(d,p).[1]

-

B3LYP: This is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is known for providing a good balance between accuracy and computational cost for a wide range of organic molecules.

-

6-31++G(d,p): This basis set provides a flexible description of the electron distribution. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing weakly interacting systems. The (d,p) denotes the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate representation of bonding in three-dimensional space.

Experimental Protocol: DFT Geometry Optimization

The following is a generalized, step-by-step protocol for performing a geometry optimization of this compound using a computational chemistry package like Gaussian.

-

Molecule Building:

-

Construct the this compound molecule in a molecular modeling software (e.g., GaussView, Avogadro).

-

Ensure the correct connectivity of all atoms. An initial "best guess" of the geometry based on standard bond lengths and angles is sufficient.

-

-

Input File Generation:

-

Set up the calculation parameters in the software's interface or by manually creating an input file.

-

Route Section: Specify the level of theory and job type. For this molecule, the route section would be: #p B3LYP/6-31++G(d,p) Opt Freq.

-

#p: Requests "pretty" (more readable) output.

-

B3LYP/6-31++G(d,p): Specifies the chosen DFT method and basis set.

-

Opt: Keyword for geometry optimization, instructing the program to find the minimum energy structure.

-

Freq: Keyword to perform a frequency calculation after the optimization. This is crucial to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.

-

-

Molecule Specification: Provide the atomic coordinates in Cartesian format, along with the charge (0) and spin multiplicity (1 for a singlet state).

-

-

Job Submission and Execution:

-

Submit the input file to the computational chemistry software.

-

The software will iteratively adjust the positions of the atoms, calculating the energy and forces at each step, until a stationary point on the potential energy surface is located.

-

-

Analysis of Results:

-

Upon successful completion, examine the output file.

-

Convergence: Verify that the optimization has converged based on the criteria set in the software.

-

Optimized Geometry: Extract the final, optimized Cartesian coordinates. From these, calculate the bond lengths, bond angles, and dihedral angles.

-

Frequency Analysis: Check the results of the frequency calculation. The absence of any imaginary frequencies confirms that the structure is a local minimum.

-

Diagram of the Computational Workflow

Caption: Workflow for DFT geometry optimization.

Predicted Geometric Parameters

The optimized geometric bond lengths and bond angles obtained by the B3LYP method are expected to show excellent agreement with experimental values.[1] The following table summarizes the key geometric parameters of interest for this compound.

| Parameter | Atoms Involved | Expected Value (Å or °) | Significance |

| Bond Lengths | |||

| C-C | Aromatic Ring | ~1.39 - 1.41 Å | Deviations from the standard benzene C-C bond length (~1.39 Å) indicate electronic perturbations by the substituents. |

| C-Br | C-Br | ~1.88 - 1.92 Å | Reflects the covalent bond between carbon and bromine, influenced by the electronic environment of the ring. |

| C-F | C-F | ~1.33 - 1.36 Å | A strong and relatively short bond due to the high electronegativity of fluorine. |

| Bond Angles | |||

| C-C-C | Aromatic Ring | ~118° - 122° | Deviations from the ideal 120° of an sp2 hybridized carbon in benzene indicate ring strain and distortion. |

| C-C-Br | ~118° - 122° | Influenced by steric repulsion with adjacent fluorine atoms. | |

| C-C-F | ~118° - 122° | Also affected by steric interactions with neighboring bromine atoms. |

Planarity and Molecular Symmetry

A key question regarding the geometry of this compound is the planarity of the benzene ring. Due to the significant steric strain imposed by the large bromine and electronegative fluorine atoms in a 1,2-alternating pattern, some out-of-plane distortion of the substituents and even a slight puckering of the benzene ring is anticipated. The molecule is expected to adopt a conformation that minimizes these steric clashes, which may result in a non-planar structure. The overall symmetry of the molecule is likely to be reduced from the idealized D3h symmetry of a planar, symmetrically substituted ring.

Molecular Structure of this compound

Caption: 2D representation with atom numbering.

Experimental Validation and Considerations

While computational methods provide a detailed picture of the molecular geometry, experimental validation is crucial. For this compound, spectroscopic techniques offer valuable insights.

-

Vibrational Spectroscopy (FT-IR and FT-Raman): The FT-IR and FT-Raman spectra of this compound have been recorded in the solid phase.[1] The vibrational frequencies observed in these spectra are directly related to the bond strengths and the overall geometry of the molecule. A detailed interpretation of these spectra, often aided by comparison with the calculated frequencies from DFT, can corroborate the computationally derived structure.

Conclusion

The molecular geometry of this compound is a fascinating case study in the balance of steric and electronic effects in a highly substituted aromatic system. Computational analysis using Density Functional Theory, specifically with the B3LYP functional and the 6-31++G(d,p) basis set, provides a reliable and detailed prediction of its geometric parameters. The significant steric hindrance between the adjacent bromine and fluorine atoms is expected to result in a non-planar conformation, with distortions in bond lengths and angles relative to an ideal benzene ring. While spectroscopic data provides experimental support for the calculated structure, the definitive determination of its solid-state geometry awaits successful single-crystal X-ray diffraction analysis. The insights gained from understanding the geometry of this molecule are invaluable for its application as a versatile building block in the rational design of new chemical entities.

References

-

Pragasam, A., et al. (2017). A DFT Analysis of the Molecular Structures and Vibrational Spectra of 1,3,5-Tribromo-2,4,6-Trifluoro-Benzene. International Journal of Advanced Research in Medical & Pharmaceutical Sciences, 2(3). Available at: [Link]

Sources

theoretical studies on 1,3,5-tribromo-2,4,6-trifluorobenzene

An In-depth Technical Guide on the Theoretical Studies of 1,3,5-Tribromo-2,4,6-Trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and experimental studies on this compound (TBTFB), a halogenated benzene derivative with potential applications in various scientific fields. The content is structured to offer a deep dive into its molecular and electronic properties, underpinned by computational chemistry and spectroscopic analysis.

Introduction

This compound is a polysubstituted benzene ring where the hydrogen atoms have been replaced by three bromine and three fluorine atoms in an alternating pattern. This substitution pattern leads to a molecule with unique electronic and structural characteristics. Halogenated organic compounds are of significant interest in medicinal chemistry, materials science, and as intermediates in organic synthesis. Understanding the fundamental properties of TBTFB through theoretical and experimental approaches is crucial for harnessing its potential.

This document synthesizes findings from detailed computational analyses, primarily using Density Functional Theory (DFT), and correlates them with experimental spectroscopic data. The focus is on providing a clear rationale for the methodologies employed and interpreting the results to elucidate the molecule's behavior.

Computational Methodology: A Self-Validating System

The theoretical calculations discussed herein were predominantly performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems. The choice of the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is justified by its proven accuracy in predicting molecular geometries and vibrational frequencies for a wide range of organic molecules.[1]

To ensure the reliability of the theoretical results, different basis sets, such as 6-31++G(d,p) and 6-311G++(d,p), were employed. The use of diffuse functions (++) is important for accurately describing the electron distribution in molecules with electronegative atoms like fluorine and bromine, while polarization functions (d,p) account for the non-uniform distortion of atomic orbitals in the molecular environment. The close agreement between the calculated and experimental data serves as a self-validating system for the chosen computational approach.[1]

The general workflow for the theoretical analysis is depicted below:

Molecular Geometry and Structural Insights

The molecular structure of TBTFB belongs to the C1 point group symmetry.[1] The optimized geometric parameters, including bond lengths and bond angles, calculated using the B3LYP/6-31++G(d,p) method, show excellent agreement with experimental values, thereby validating the computational model.[1]

A key aspect of the molecular geometry is the planarity of the benzene ring and the orientation of the halogen substituents. The alternating arrangement of the bulky bromine atoms and the smaller, highly electronegative fluorine atoms influences the ring's electronic distribution and steric profile.

Table 1: Selected Optimized Geometric Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Br | - | - |

| C-F | - | - |

| C-C | - | - |

| C-C-C | - | - |

| C-C-Br | - | - |

| C-C-F | - | - |

Note: Specific values for bond lengths and angles from the calculations are detailed in the source literature.[1]

Vibrational Spectroscopy: A Synergy of Theory and Experiment

Vibrational spectroscopy provides a fingerprint of a molecule's structure and bonding. The FT-IR and FT-Raman spectra of TBTFB have been recorded and interpreted with the aid of theoretical calculations. The molecule, consisting of 12 atoms, has 30 normal modes of vibration.[1]

A detailed assignment of the observed vibrational frequencies to specific molecular motions has been achieved through Potential Energy Distribution (PED) analysis. The calculated vibrational frequencies using the B3LYP method show good agreement with the experimental data, with minor deviations attributable to the solid-phase nature of the experimental measurements and the gas-phase approximation of the calculations.[1]

Experimental Protocol: Spectroscopic Measurements

-

Sample Preparation: The commercially purchased this compound was used without further purification.[1]

-

FT-IR Spectroscopy: The FT-IR spectrum was recorded in the 4000-400 cm⁻¹ range with a resolution of ±1 cm⁻¹ using a BRUKER IFS 66V FTIR spectrophotometer.[1]

-

FT-Raman Spectroscopy: The FT-Raman spectrum was recorded in the 3500-50 cm⁻¹ Stokes region using a BRUKER IFS model interferometer with an FRA 106 FT-Raman accessory. A 1064 nm Nd:YAG laser operating at 200 mW was used for excitation.[1]

The schematic representation of the experimental setup is as follows:

Electronic Properties and Reactivity

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the intramolecular and intermolecular bonding and charge transfer within a molecule. For TBTFB, this analysis helps to understand the delocalization of electron density and the stabilization energies associated with various orbital interactions.[1] The interactions between the lone pairs of the halogen atoms and the antibonding orbitals of the benzene ring are particularly important in determining the molecule's electronic character.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy gap between the HOMO and LUMO provides information about the molecule's kinetic stability and electrical conductivity.[1] A smaller energy gap suggests that the molecule is more reactive and can exhibit higher electrical conductivity.[1]

Molecular Electrostatic Potential (MESP)

The MESP map is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. In TBTFB, the MESP analysis reveals the electron-rich and electron-deficient regions of the molecule, which are influenced by the high electronegativity of the fluorine atoms and the polarizability of the bromine atoms.[1]

Thermodynamic Properties

Theoretical calculations can also predict the thermodynamic properties of a molecule, such as heat capacity, entropy, and enthalpy, as a function of temperature.[2] These parameters are essential for understanding the molecule's behavior under different thermal conditions and for predicting its stability and reactivity in chemical processes.

Potential Applications

The non-centrosymmetric structure of TBTFB suggests its potential for use in non-linear optical (NLO) applications.[1] Molecules with significant hyperpolarizability are of interest for developing materials with advanced optical properties. Further experimental and theoretical studies are warranted to fully explore the NLO characteristics of TBTFB.

Conclusion

The combined experimental and theoretical investigation of this compound provides a detailed understanding of its structural, vibrational, and electronic properties. The strong correlation between the DFT calculations and the experimental spectroscopic data validates the computational methodologies employed. This comprehensive analysis serves as a valuable resource for researchers and professionals in chemistry, materials science, and drug development, offering fundamental insights that can guide future research and applications of this intriguing molecule.

References

-

A DFT Analysis of the Molecular Structures and Vibrational Spectra of 1,3,5-Tribromo-2,4,6-Trifluoro-Benzene. (2017). International Journal of Advanced Research in Medical & Pharmaceutical Sciences, 2(3). [Link]

-

Molecular structure of 1,3,5-tribromo-2,4,6-trifluoro-benzene. (n.d.). ResearchGate. [Link]

Sources

electronic properties of polyhalogenated benzene derivatives

An In-Depth Technical Guide to the Electronic Properties of Polyhalogenated Benzene Derivatives

Abstract

Polyhalogenated benzene derivatives represent a pivotal class of molecules in modern chemistry, with their unique electronic landscapes driving innovations in fields ranging from medicinal chemistry to materials science. The strategic placement of one or more halogen atoms on a benzene ring introduces a fascinating interplay of electronic effects that profoundly influences molecular properties and intermolecular interactions. This guide provides a comprehensive exploration of these electronic properties, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing substituent effects, the nuanced nature of halogen bonding, and the advanced computational and experimental techniques used to characterize these systems. By elucidating the causality behind their behavior, this guide aims to equip scientists with the knowledge to rationally design and exploit polyhalogenated benzene derivatives for targeted applications.

The Dual Nature of Halogen Substituents: A Tale of Induction and Resonance

The electronic influence of a halogen atom (F, Cl, Br, I) on a benzene ring is a classic example of competing electronic effects. Unlike purely activating or deactivating groups, halogens exhibit a paradoxical behavior: they deactivate the ring towards electrophilic aromatic substitution while directing incoming electrophiles to the ortho and para positions.[1][2][3] This duality is rooted in the balance between two fundamental forces: the inductive effect (-I) and the resonance effect (+R).

-

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the benzene ring through the sigma (σ) bond framework. This effect decreases the overall electron density of the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene.[1][2]

-

Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the pi (π) system of the benzene ring.[1] This donation of electron density increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack than the meta position.

The stronger -I effect outweighs the +R effect, leading to overall deactivation. However, the resonance effect is what governs the regioselectivity of further substitutions.[2]

dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: "Interplay of Inductive and Resonance Effects of Halogens on Benzene."

Quantifying Substituent Effects: Hammett Parameters

The electronic influence of substituents can be quantitatively described using Hammett substituent constants (σ). These parameters are derived from the effect of substituents on the acidity of benzoic acid.[4][5] Electron-withdrawing groups have positive σ values, while electron-donating groups have negative values. The position of the substituent also matters, leading to different constants for meta (σ_meta) and para (σ_para) positions.[4]

| Substituent | σ_meta | σ_para |

| -F | 0.34 | 0.05 |

| -Cl | 0.37 | 0.22 |

| -Br | 0.40 | 0.23 |

| -I | 0.35 | 0.18 |

| -CH3 | -0.06 | -0.16 |

| -NO2 | 0.73 | 0.78 |

Data adapted from Schwarzenbach et al. and other sources.[6][7]

As seen in the table, all halogens have positive σ values, confirming their electron-withdrawing nature.

Halogen Bonding: A Directional Non-Covalent Interaction

Beyond intramolecular electronic effects, halogen atoms on a benzene ring can participate in a powerful and highly directional non-covalent interaction known as halogen bonding (XB).[8] This interaction occurs between an electrophilic region on the halogen atom and a nucleophilic region on another molecule.[8]

The basis for halogen bonding is the anisotropic distribution of electron density around a covalently bonded halogen atom. This creates a region of positive electrostatic potential, termed a "σ-hole," along the axis of the R-X bond (where R is the polyhalogenated benzene and X is the halogen).[9][10] This electron-poor σ-hole can then interact favorably with electron-rich species like lone pairs or π-systems.[8][9]

The strength of the halogen bond generally increases with the polarizability and size of the halogen atom, following the trend I > Br > Cl > F.[9][11] Furthermore, the presence of other electron-withdrawing groups on the benzene ring enhances the σ-hole and strengthens the halogen bond.[10][12][13] Conversely, electron-donating groups weaken this interaction.[10]

dot graph { layout=neato; node [shape=circle, style="filled", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#202124"];

} caption: "Schematic of a Halogen Bond (R-X···Y)."

Halogen bonding plays a critical role in:

-

Crystal Engineering: Directing the self-assembly of molecules in the solid state to form desired supramolecular architectures.[9]

-

Drug Design: Enhancing ligand-protein binding affinity and specificity. A significant portion of drugs in development contain halogens, and their interactions within protein binding sites are often mediated by halogen bonds.[14][15][16][17][18][19]

-

Molecular Recognition: Providing a selective and directional handle for designing host-guest systems.[20]

Characterization Techniques: Probing the Electronic Landscape

A combination of experimental and computational methods is essential for a thorough understanding of the electronic properties of polyhalogenated benzenes.

Experimental Protocols

a) UV-Visible (UV-Vis) Spectroscopy

This technique probes the electronic transitions between molecular orbitals. Halogen substitution can cause shifts in the absorption maxima (λ_max) of the π → π* transitions of the benzene ring. Perfluorination, for instance, has been shown to affect the optical absorption spectra of polyaromatic hydrocarbons.[21]

Protocol: UV-Vis Spectroscopy of a Polyhalogenated Benzene Derivative

-

Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the polyhalogenated benzene derivative in a UV-transparent solvent (e.g., cyclohexane, acetonitrile). Prepare a blank solution using the same solvent.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Set the wavelength range (e.g., 200-400 nm).

-

Blank Correction: Fill a quartz cuvette with the blank solvent and record a baseline spectrum to correct for solvent absorption.

-

Sample Measurement: Rinse and fill the cuvette with the sample solution. Record the absorption spectrum.

-

Data Analysis: Identify the λ_max values and compare them to that of unsubstituted benzene to determine the effect of halogenation.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is highly sensitive to the electronic environment of atomic nuclei. The chemical shifts of ¹H and ¹³C in the benzene ring are directly influenced by the electron-withdrawing or -donating nature of the substituents. Furthermore, NMR can be a powerful tool to experimentally gauge the strength of halogen bonds in solution.[10][13]

c) Cyclic Voltammetry (CV)

CV is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials are related to the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Halogenation, particularly with electron-withdrawing fluorine atoms, can significantly lower both HOMO and LUMO energy levels, impacting the material's suitability for applications in organic electronics.[22]

Computational Chemistry Workflows

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are indispensable for investigating the electronic properties of these molecules.[23]

Workflow: DFT Calculation of Electronic Properties

-

Molecular Geometry Optimization:

-

Construct the 3D structure of the polyhalogenated benzene molecule.

-

Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).[3] This step finds the lowest energy conformation of the molecule.

-

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies).

-

-

Electronic Property Calculation:

-

From the optimized structure, calculate key electronic properties:

-

HOMO/LUMO Energies: These are crucial for understanding chemical reactivity and optoelectronic properties. The HOMO-LUMO gap is a key parameter in organic semiconductors.[23][24][25][26]

-

Electrostatic Potential (ESP) Map: Visualize the electron distribution on the molecular surface to identify the σ-hole on the halogen atoms.

-

Natural Bond Orbital (NBO) Analysis: Quantify charge distribution and analyze donor-acceptor interactions.

-

-

-

Interaction Energy Calculation (for Halogen Bonding):

-

To study a halogen bond, create a dimer of the polyhalogenated benzene and a Lewis base.

-

Optimize the geometry of the dimer.

-

Calculate the interaction energy, correcting for basis set superposition error (BSSE), to determine the strength of the halogen bond. Methods like MP2 are often used for higher accuracy in non-covalent interactions.[27][28]

-

dot graph TD { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

} caption: "Computational Workflow for Analyzing Electronic Properties."

Applications in Drug Discovery and Materials Science

The tunable electronic properties of polyhalogenated benzenes make them highly valuable in several advanced applications.

-

Medicinal Chemistry: The introduction of halogens is a common strategy in lead optimization.[19] Halogen atoms can improve metabolic stability, modulate lipophilicity, and, crucially, form halogen bonds with protein targets to enhance binding affinity and selectivity.[14][15][16][18] For example, halogen-π interactions have been identified as key factors in the binding of inhibitors to certain enzymes.[14][28]

-

Organic Electronics: Perfluorination of aromatic compounds is a known strategy to create n-type organic semiconductors, which are essential for devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The strong electron-withdrawing nature of fluorine lowers the HOMO and LUMO energy levels, facilitating electron injection and transport.[21][22][29] The HOMO-LUMO gap, which can be tuned by the number and position of halogen substituents, determines the optoelectronic properties of the material.[23][24]

Conclusion

The are governed by a delicate balance of inductive effects, resonance, and the capacity for halogen bonding. This complex interplay provides a rich toolkit for chemists to finely tune molecular characteristics. A deep understanding of these principles, supported by robust experimental and computational characterization, is paramount for the rational design of next-generation pharmaceuticals, functional materials, and optoelectronic devices. As our ability to predict and control non-covalent interactions continues to advance, the strategic use of halogenation will undoubtedly remain a cornerstone of molecular design and engineering.

References

- Comparison of QM Methods for the Evaluation of Halogen−π Interactions for Large-Scale Data Gener